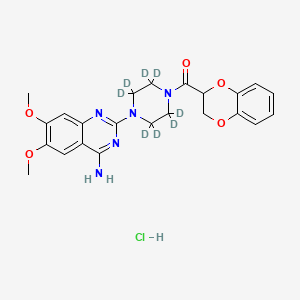

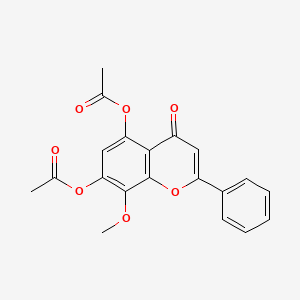

![molecular formula C15H21NO3S B562728 Ethyl [2-Diethylaminocarbonylthio)]phenylacetate CAS No. 1076198-03-2](/img/structure/B562728.png)

Ethyl [2-Diethylaminocarbonylthio)]phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Distribution Studies

- Synthesis Techniques and Biodistribution : Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has been synthesized through specific labeling techniques, including labeling on the carboxylic group and aminoethanol part. Studies have been conducted to analyze its biodistribution in rats following intravenous administration (Moreau et al., 1987).

Derivatives and Characterization

- Characterization of Derivatives : The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including Ethyl [2-Diethylaminocarbonylthio)]phenylacetate, has been explored for industrial applications. These compounds have been subjected to various characterizations, including NMR and IR studies, to understand their chemical structures. Their potential applications in photoelectronic devices have also been suggested based on their absorption peaks in photoluminescence spectra (Shafi et al., 2021).

Catalytic Synthesis

- Catalytic Synthesis : The compound has been synthesized using techniques like high pressure microwave irradiation with different catalysts, highlighting its potential in chemical production and industrial applications. These studies provide insights into the optimal conditions for synthesis and catalyst reusability (An-wu, 2007).

Bioproduction from Renewable Feedstock

- Sustainable Bioproduction : Research has focused on the bioproduction of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate from renewable feedstocks. The biosynthesis process involves enzymatic cascade reactions and fermentation, offering a green and sustainable method for producing this chemical and related compounds (Sundara Sekar et al., 2022).

Effect of Fluorine Substitution

- Influence of Fluorine Atoms : Studies have investigated the effects of fluorine substitution in derivatives of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate. These investigations provide insights into the stereoselectivity of hydrolysis by cancer cell lines, offering potential implications for designing specific anticancer prodrugs (Yamazaki et al., 1996).

Synthesis by Solid Superacid

- Solid Superacid in Synthesis : The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate using solid superacid catalysts has been explored. This approach is noted for preventing environmental pollution and achieving high rates of esterification and product purity, indicating its eco-friendly and efficient nature (Ji-chun, 2004).

Eigenschaften

IUPAC Name |

ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBIUUPNUDSSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652574 |

Source

|

| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-03-2 |

Source

|

| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)